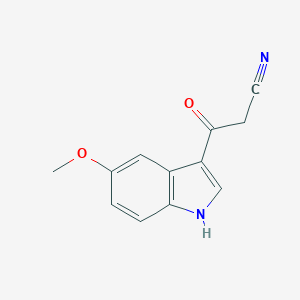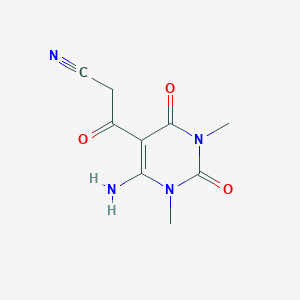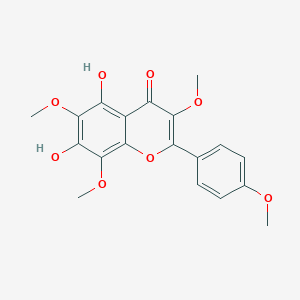
2-Hydroxytetrahydrofuran
Übersicht
Beschreibung
2-Hydroxytetrahydrofuran (2-HTHF) is an organic compound with a molecular formula of C4H8O3. It is a cyclic ether that is widely used in the pharmaceutical and chemical industries. It is a versatile compound with a wide range of applications in the synthesis of drugs, as a solvent, and in the production of polymers.
Wissenschaftliche Forschungsanwendungen
Hydrierung zu 1,4-Butandiol
2-Hydroxytetrahydrofuran (HTHF) ist das Hauptnebenprodukt der Hydrierung von 1,4-Butindiol (BYD) zu 1,4-Butandiol (BDO) in der Industrie . Es ist schwierig, es im nachfolgenden Destillationsprozess effektiv zu entfernen, und es beeinträchtigt die Produktqualität erheblich . Es wurden Untersuchungen zur Hydrierung von HTHF zu BDO über bimetallischen Ni–Fe/SiO2-Katalysatoren durchgeführt .
Biodegradation
HTHF kann von bestimmten Mikroorganismen abgebaut werden. So wurde beispielsweise ein neuer THF-abbauender Fadenpilz, Pseudallescheria boydii ZM01, isoliert und charakterisiert . Dieser Stamm kann eine maximale THF-Konzentration von 260 mM vertragen und 5 mM THF in 48 h vollständig abbauen .
Verwendung in flüssigkristallinen Phasen
HTHF kann zur Bildung von lyotropen, umgekehrten hexagonalen und umgekehrten kubischen flüssigkristallinen Phasen verwendet werden . Diese Phasen können zur Entwicklung von Abgabesystemen für verschiedene Medikamente verwendet werden .
Verwendung bei der Katalysatorherstellung
HTHF kann bei der Herstellung von Katalysatoren verwendet werden. Es kann beispielsweise im Imprägnierungsprozess verwendet werden, wenn bimetallische Ni–Fe/SiO2-Katalysatoren hergestellt werden .
Verwendung in der Polymersynthese
HTHF wird häufig als Vorläufer für Polymersynthesen verwendet . Es ist ein wichtiger Grundstoff für chemische Synthesen
Wirkmechanismus
Target of Action
2-Hydroxytetrahydrofuran (2-HTHF) is primarily targeted by multicomponent monooxygenases (MOs) . These enzymes are involved in the initial hydroxylation of 2-HTHF, a vital rate-limiting step in its degradation pathway .
Mode of Action
The interaction of 2-HTHF with its targets involves a monooxygenase-catalyzed reaction . This reaction initiates the degradation of 2-HTHF, leading to the formation of this compound (2-OH THF) . The presence of bimetallic Ni–Fe catalysts enhances the performance of this hydrogenation due to the formation of a Ni–Fe alloy phase . The synergism between nickel sites, which have a high ability to activate/overflow hydrogen, and Fe-containing sites, which have strong oxophilicity for the activation of the O-C-O bond over the tetrahydrofuran ring, is proposed to explain the promoting effect of Fe .
Biochemical Pathways
The degradation of 2-HTHF affects the tetrahydrofuran degradation pathway . In this pathway, 2-HTHF is initially oxidized to form 2-OH THF. This compound is then further oxidized to γ-butyrolactone, which is subsequently oxidized to 4-hydroxybutyrate before being transformed to succinate .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and should be stored at temperatures below -20°c
Action Environment
Environmental factors can influence the action of 2-HTHF. For instance, the presence of certain catalysts, such as Ni–Fe/SiO2 bimetallic catalysts, can enhance the hydrogenation of 2-HTHF . Additionally, the degradation of 2-HTHF can be influenced by the presence of other compounds. For example, the expression of certain genes was upregulated during the growth of certain bacteria on 2-HTHF or phenol .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Hydroxytetrahydrofuran is involved in various biochemical reactions. It is the main by-product of the hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) in industry
Cellular Effects
It has been shown to be a potent inhibitor of the Mcl-1 protein, which plays an important role in apoptosis . This compound has also been found to be effective against autoimmune diseases and metabolic disorders such as diabetes mellitus .
Molecular Mechanism
It is known that it is difficult to be effectively removed in the subsequent distillation process and seriously affects the product quality
Temporal Effects in Laboratory Settings
In the oxidation pathway, this compound is inferred to be initially oxidized to this compound, and this compound is then oxidized to γ-butyrolactone before being transformed to 4-hydroxybutyrate . Vapor-phase dehydration of this compound in the presence of porcelain and silica gel L leads to a quantitative yield of 2,3-dihydrofuran .
Metabolic Pathways
This compound is involved in the hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) in industry
Eigenschaften
IUPAC Name |
oxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODDICFTDYODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968469 | |
| Record name | Oxolan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5371-52-8 | |
| Record name | 2-Hydroxytetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5371-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanol, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005371528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Hydroxytetrahydrofuran has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.
A: Yes, several studies utilize spectroscopic techniques to characterize this compound and its derivatives. For instance, 1H-NMR and UV spectroscopy were used to confirm the structure of N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG), an adduct formed from the reaction of this compound with deoxyguanosine. [] Additionally, GC-MS analysis has been employed to identify this compound as a product in the oxidation of tetrahydrofuran. []
A: this compound can exist in equilibrium with its open-chain tautomer, 4-hydroxybutanal. [, ] The stability and equilibrium position depend on factors such as pH, temperature, and solvent.
A: this compound is a key intermediate in the biodegradation pathway of THF. [, , ] It is formed by the initial hydroxylation of THF by enzymes like THF monooxygenase. [, ]
A: Yes, ab initio calculations have been performed on this compound to study its conformational preferences and energetics in the gas phase. [, ] These studies provide valuable insights for parameterizing carbohydrate force fields in molecular modeling.
A: Studies on the synthesis of harringtonine, an anticancer drug, illustrate the impact of structural modifications. For example, 5,5-dimethyl-2-hydroxytetrahydrofuran-2-carboxylic acid, a derivative of this compound, is a key intermediate in the synthesis. [, ] The specific stereochemistry of substituents on the tetrahydrofuran ring is crucial for the biological activity of the final compound.
A: While specific formulation strategies for this compound are not extensively discussed in the provided research, it's important to note that it can be converted to more stable derivatives. For example, reaction with NaBH4 transforms this compound into the more stable N2-(4-hydroxybutyl)deoxyguanosine. []
A: Gas chromatography (GC) [] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detection methods, such as UV absorbance and radioflow detection, are commonly employed techniques. The choice of the method depends on the specific application and the matrix in which this compound is present.
A: this compound can be formed as a byproduct during the Fenton process treatment of THF wastewater. []
A: While specific solubility data is not provided in the research, its miscibility with water is evident from studies on aqueous reactions and biological systems. [] Further investigation into solubility in various solvents would be beneficial for specific applications.
A: While this compound itself hasn't been directly linked to toxicity in these studies, it's a product of metabolic processes involving carcinogenic compounds like N-nitrosopyrrolidine (NPYR) [, ]. Further investigation into its potential toxicity and safety profile is recommended.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)


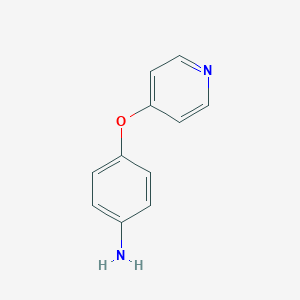
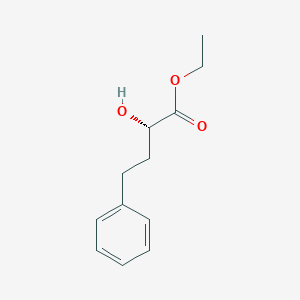
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)


